N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide
Description
N-Cyclopentyl-2-(2-hydroxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the acetamide nitrogen and a 2-hydroxyphenoxy moiety at the α-carbon.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO3/c15-11-7-3-4-8-12(11)17-9-13(16)14-10-5-1-2-6-10/h3-4,7-8,10,15H,1-2,5-6,9H2,(H,14,16) |
InChI Key |
FRHMPYYZNQSQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2O |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(2-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the cyclopentyl group may enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points:
Substituent Effects on Bioactivity: The 2-hydroxyphenoxy group (Target, ) offers hydrogen-bonding capacity, contrasting with chlorophenyl () or nitropyrrole () groups, which increase lipophilicity and electron-withdrawing effects. Heterocyclic additions (e.g., benzimidazole in , quinazolinone in ) introduce planar or electron-rich regions for target binding, whereas thioether linkages () may alter redox properties or metal coordination.
Synthetic Accessibility: Yields for cyclopentyl-containing analogs vary widely (e.g., 30–88% in ), suggesting steric hindrance from the cyclopentyl group may influence reaction efficiency. The phenolic OH in the target compound could necessitate protection/deprotection steps during synthesis, as seen in similar phenoxy derivatives ().
Physicochemical Properties: Melting points for cyclopentyl analogs range from 185–192°C (e.g., ), consistent with rigid acetamide backbones. The hydroxyphenoxy group likely improves aqueous solubility compared to nonpolar substituents (e.g., cyclohexyl in ).
Biological Data :
- Toxicity data for CHO-K1 cells () indicate moderate safety profiles for nitro- and chlorophenyl-substituted acetamides, though the target compound’s specific toxicity remains unstudied.
- Thioacetamide derivatives () show promise as Toll-like receptor 4 ligands, highlighting substituent-dependent target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
